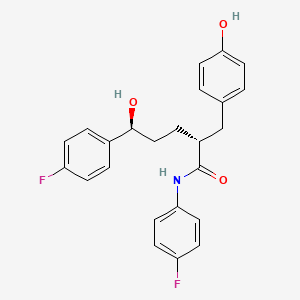

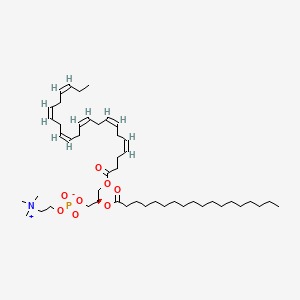

![molecular formula C6H8N2O5 B589153 2-[(E)-Formyldiazenyl]pentanedioic acid CAS No. 943418-43-7](/img/structure/B589153.png)

2-[(E)-Formyldiazenyl]pentanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(E)-Formyldiazenyl]pentanedioic acid (FDPA) is a dicarboxylic acid that has been studied for its potential uses in various scientific applications. FDPA is a derivative of the naturally occurring amino acid, glutamic acid, and can be synthesized through a variety of methods. FDPA has been studied for its ability to act as a chelator, a ligand, and a catalyst in a variety of biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Obesity and Body Mass Index (BMI) Research

“rac N-Formiminoglutamic Acid” has been used in studies related to obesity and BMI in adolescents . In a study, it was found that formiminoglutamic acid was positively associated with BMI Z-score .

Pharmaceutical Reference Standards

This compound is also used as a reference standard in pharmaceutical testing . High-quality reference standards are crucial for reliable pharmaceutical testing.

Farnesyltransferase Inhibitors

Pentanedioic acid derivatives, which include “2-(formyldiazenyl)pentanedioic acid”, “2-[(E)-Formyldiazenyl]pentanedioic acid”, and “(2S)-2-(formyldiazenyl)pentanedioic acid”, have been identified as potential farnesyltransferase inhibitors . Farnesyltransferase is an enzyme involved in protein modification and has been a target for cancer therapy.

Pyridopyrimidine Derivatives

These compounds have shown therapeutic interest and have been used in the synthesis of pyridopyrimidine derivatives . Pyridopyrimidines are of great interest due to their biological potential and are present in relevant drugs.

Glucose Sensing and Insulin Delivery

Phenylboronic acids (PBAs), which can be synthesized from pentanedioic acid derivatives, have unique responsiveness towards diol-containing molecules such as glucose . This property allows hydrogel-bearing PBAs to potentially serve as an alternative for glucose-sensing and insulin-delivery systems.

Asymmetric Hydrogenation and Transfer Hydrogenation

Pentanedioic acid derivatives have been used in asymmetric hydrogenation and transfer hydrogenation . These are versatile synthetic methodologies widely employed in the preparation of chiral compounds.

Mecanismo De Acción

Target of Action

rac N-Formiminoglutamic Acid, also known as 2-(formyldiazenyl)pentanedioic acid, is primarily involved in the metabolism of L-histidine . It serves as an intermediate in the catabolism of L-histidine to L-glutamic acid .

Mode of Action

The compound interacts with its targets through a series of biochemical reactions. It is a biomarker for intracellular levels of folate . The FIGLU test, which measures the levels of this compound, is used to identify vitamin B₁₂ deficiency, folate deficiency, and liver failure or liver disease .

Biochemical Pathways

rac N-Formiminoglutamic Acid is involved in the histidine metabolism pathway . It plays a crucial role in the regulation of folate and methionine metabolism .

Pharmacokinetics

It is known that the compound is slightly soluble in dmso and methanol . The compound’s molecular weight is 188.14 , which may influence its bioavailability.

Result of Action

The primary result of the action of rac N-Formiminoglutamic Acid is the regulation of folate and methionine metabolism . This regulation can have significant effects on cellular function and health, particularly in the context of vitamin B₁₂ deficiency, folate deficiency, and liver failure or liver disease .

Action Environment

The action, efficacy, and stability of rac N-Formiminoglutamic Acid can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in a refrigerator, under an inert atmosphere . This suggests that the compound’s stability and efficacy may be affected by temperature and exposure to oxygen.

Propiedades

IUPAC Name |

2-(formyldiazenyl)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O5/c9-3-7-8-4(6(12)13)1-2-5(10)11/h3-4H,1-2H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMIQVLVCFMWDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N=NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747832 |

Source

|

| Record name | 2-[(E)-Formyldiazenyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-Formyldiazenyl]pentanedioic acid | |

CAS RN |

943418-43-7 |

Source

|

| Record name | 2-[(E)-Formyldiazenyl]pentanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

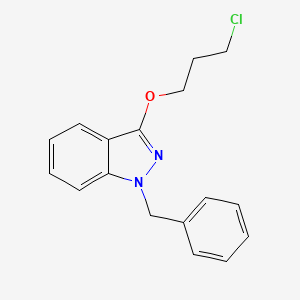

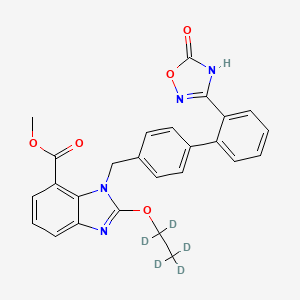

![(1S,3R,7S,8S,8aR)-8-{2-[(2R,4S)-4-Methoxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B589081.png)

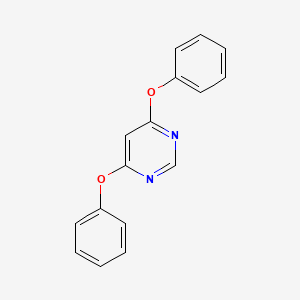

![4-[(2-Hydroxypropyl)(propyl)sulfamoyl]benzoic acid](/img/structure/B589087.png)

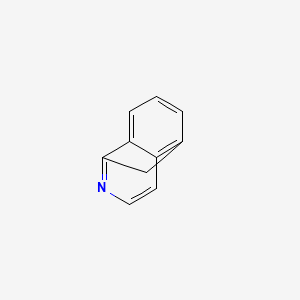

![1-[(2'-Cyano-1,1'-biphenyl-4-yl)methyl]-2-ethoxy-d5-7-benzimidazolecarboxylic Acid Methyl Ester](/img/structure/B589092.png)